(S)-2-(4-Ethoxyphenyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Organic and Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery and organic synthesis. nih.govacs.org Its significance stems from several key attributes. The sp³-hybridized carbon atoms of the pyrrolidine ring allow for a greater exploration of three-dimensional chemical space compared to flat, aromatic systems. nih.govresearchgate.net This non-planar structure, which undergoes a phenomenon known as "pseudorotation," contributes to the stereochemical complexity of molecules, a crucial factor for achieving clinical success with new bioactive compounds. nih.govresearchgate.net
The stereogenicity of the carbon atoms in the pyrrolidine ring is a particularly important feature. nih.govresearchgate.net The specific spatial orientation of substituents can lead to different biological profiles for drug candidates due to varying binding interactions with enantioselective proteins. nih.govresearchgate.net This makes the pyrrolidine scaffold a versatile building block for designing novel, biologically active compounds with high target selectivity. nih.govnih.gov
Overview of the Research Landscape for 2-Arylpyrrolidine Derivatives
Within the broader class of pyrrolidines, 2-arylpyrrolidine derivatives are a subject of intensive research. These compounds, which feature an aromatic ring attached to the second position of the pyrrolidine ring, are found in numerous natural products and pharmacologically active molecules. acs.orgacs.org The research landscape for these derivatives is diverse, with studies focusing on their synthesis, chemical properties, and potential applications.
Synthetic chemists have developed various methods to construct and functionalize these scaffolds. One notable approach involves the 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. nih.gov Research has also focused on the development of DNA-compatible synthesis strategies to create large libraries of these compounds for high-throughput screening in drug discovery. acs.orgacs.org Furthermore, studies have explored the synthesis of polysubstituted and spiro-fused pyrrolidine derivatives, expanding the accessible chemical space for new drug candidates. nih.govfrontiersin.org
Stereochemical Context of (S)-2-(4-Ethoxyphenyl)pyrrolidine within Pyrrolidine Chemistry
The stereochemistry of the pyrrolidine ring is a critical determinant of its chemical and biological properties. beilstein-journals.orgnih.gov The designation "(S)" in this compound refers to the specific stereochemical configuration at the chiral center, the carbon atom at the second position of the pyrrolidine ring where the 4-ethoxyphenyl group is attached.
The presence of a substituent at the C2 position influences the conformational preferences of the five-membered ring. beilstein-journals.org The relative orientation of the aryl group and the nitrogen atom's lone pair can be influenced by stereoelectronic effects, such as the anomeric effect. beilstein-journals.orgnih.gov The specific (S)-configuration dictates the three-dimensional arrangement of the atoms, which in turn governs how the molecule interacts with other chiral molecules, such as enzymes and receptors in a biological system. nih.govresearchgate.net The ability to synthesize and study specific stereoisomers like this compound is crucial for understanding structure-activity relationships and for the rational design of new chemical entities. nih.govchemrxiv.org
Structure
3D Structure
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2S)-2-(4-ethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3/t12-/m0/s1 |
InChI Key |
PAFDTMCQTGTHTN-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2CCCN2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2 |
Origin of Product |
United States |
Exploration of Stereochemical Principles in Pyrrolidine Chemistry
Conformational Analysis of Chiral Pyrrolidine (B122466) Rings: Pseudorotation and Ring Puckering
The five-membered pyrrolidine ring is not planar; it adopts puckered conformations to relieve torsional strain. These non-planar structures are typically described by two main low-energy conformations: the "envelope" (Cₛ symmetry), where one atom is out of the plane formed by the other four, and the "twist" (C₂ symmetry), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three. These conformations can interconvert through a low-energy process known as pseudorotation.
The specific puckering of the ring is often defined by the displacement of the carbons at the 3 and 4 positions (Cγ and Cβ) relative to the rest of the ring. For instance, in proline derivatives, the ring can adopt a Cγ-endo pucker (where Cγ is on the same side as the carboxyl group) or a Cγ-exo pucker. frontiersin.org Quantum mechanical calculations have shown that for a 5-phenylpyrrolidine-2-carboxylate unit, the Cγ-endo pucker is energetically more stable than the Cγ-exo form by 1.2 kcal·mol⁻¹ in a dimethyl sulfoxide (B87167) solution. frontiersin.org
Substituents on the pyrrolidine ring play a critical role in determining the preferred conformation. beilstein-journals.org The size and orientation of a substituent can create significant steric interactions that bias the conformational equilibrium. frontiersin.org For example, introducing a bulky tert-butyl group at the C-4 position of proline forces the ring into a specific pucker to accommodate the substituent in a pseudoequatorial orientation, effectively "locking" the conformation. aalto.fi In the case of (S)-2-(4-Ethoxyphenyl)pyrrolidine, the large 4-ethoxyphenyl group at the C-2 position would be expected to strongly favor a pseudoequatorial position to minimize steric hindrance, thus dictating the dominant ring pucker.
The presence and nature of substituents can lead to a complex conformational landscape. Computational studies on various pyrrolidine enamines have shown that multiple conformers can be significantly populated at equilibrium, differing in ring pucker and the orientation of substituents around exocyclic bonds. researchgate.net
Table 1: Factors Influencing Pyrrolidine Ring Conformation
| Factor | Description | Implication for this compound |
|---|---|---|
| Ring Pucker | The non-planar arrangement of atoms, typically 'envelope' or 'twist' conformations like Cγ-endo and Cγ-exo. frontiersin.org | The ring will adopt a puckered conformation to minimize strain. |
| Pseudorotation | A low-energy pathway for the interconversion of different puckered conformations. nih.gov | The ring is flexible, but specific conformations will be favored. |
| Substituent Effects | The steric and electronic properties of substituents bias the conformational equilibrium. frontiersin.orgbeilstein-journals.org | The large 4-ethoxyphenyl group at C-2 will dominate the conformational preference, likely occupying a pseudoequatorial position. |
Influence of Stereochemistry on Reaction Pathways and Enantioselectivity
The predefined stereochemistry of a chiral pyrrolidine derivative is a powerful tool for controlling the outcome of chemical reactions, a principle central to asymmetric synthesis. The existing stereocenter(s) can direct the approach of reagents, leading to the preferential formation of one stereoisomer over others. This is known as diastereoselection or enantioselection.
A classic example is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which is one of the most direct methods for synthesizing substituted pyrrolidines. mappingignorance.org In these reactions, a chiral catalyst, often complexed with a metal like copper(I) or silver(I), creates a chiral environment that differentiates between the two faces of the reacting partners, leading to a highly enantiomerically enriched pyrrolidine product. mappingignorance.org The stereochemistry of the final product can be controlled by the choice of catalyst and reaction conditions, allowing for selective synthesis of either the exo or endo adduct. mappingignorance.org
Palladium-catalyzed carboamination reactions represent another advanced method for producing enantiomerically enriched 2-substituted pyrrolidines. nih.gov These transformations can generate products with high enantiomeric excess (up to 94% ee) from readily available starting materials. nih.gov The mechanism often involves a syn-aminopalladation step, and the reaction proceeds with suprafacial addition, meaning the stereochemical outcome is highly controlled. nih.gov
For a molecule like this compound, its inherent (S)-stereochemistry at the C-2 position would be expected to direct any subsequent functionalization of the ring. For instance, if a reaction were to introduce a new substituent at the C-5 position, the bulky 4-ethoxyphenyl group would likely shield one face of the molecule, guiding the incoming group to the opposite face, resulting in a specific diastereomer. The synthesis of complex pyrrolidines often relies on such substrate-controlled diastereoselectivity. nih.govacs.org
Deracemization and Enantiomeric Enrichment Methodologies
While asymmetric synthesis aims to create a single enantiomer from the start, many synthetic routes produce a racemic mixture (an equal mix of both enantiomers). Deracemization is the process of converting such a mixture into an enantiomerically enriched or pure sample.
Photochemical deracemization offers an elegant solution. In one reported method, a chiral triplet sensitizer (B1316253) is used as a photocatalyst under visible light (λ=420 nm). nih.gov The catalyst selectively binds to one enantiomer of a pyrrolidine-containing substrate through non-covalent interactions, such as hydrogen bonding. nih.gov Upon light absorption, the catalyst transfers energy to the bound enantiomer, which then racemizes through an achiral intermediate. The non-binding enantiomer is not affected and thus becomes enriched in the solution. nih.gov This technique has been successfully applied to 3-(1'-alkenylidene)-pyrrolidin-2-ones, achieving high enantiopurity (86–98% ee). nih.gov
Chemo-enzymatic methods provide another powerful strategy for enantiomeric enrichment. These processes use enzymes to perform highly stereoselective reactions. For instance, a one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into highly stereo-defined piperidines, a related class of heterocycles. acs.org Similar enzymatic strategies could be envisioned for pyrrolidine synthesis. Another approach involves the catalytic asymmetric synthesis of α-deuterated pyrrolidine derivatives, where a copper(I)-catalyzed hydrogen/deuterium exchange combined with a cycloaddition allows for the construction of chiral pyrrolidines with high enantioselectivity and specific isotopic labeling. rsc.org
These methodologies could theoretically be applied to resolve a racemic mixture of 2-(4-ethoxyphenyl)pyrrolidine, selectively removing or converting the (R)-enantiomer to leave an enriched sample of the desired (S)-enantiomer.
Stereochemical Implications in Molecular Recognition (Theoretical Frameworks)
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The process is highly dependent on the three-dimensional shape and electronic properties of the interacting partners. In biology, the homochirality of life (e.g., the exclusive use of L-amino acids in proteins) means that biological systems like enzymes and receptors are inherently chiral. nih.gov
Consequently, the stereochemistry of a chiral molecule like this compound is critical to its biological interactions. The two enantiomers, (S) and (R), will interact differently with a chiral receptor or enzyme pocket. This can lead to significant differences in biological activity, a phenomenon known as enantioselectivity. nih.gov In many cases, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even cause unwanted side effects. nih.gov For example, the (R)-enantiomer of one pyrrolidine-based compound acts as a potent 5-HT₆ agonist, while the (S)-enantiomer is an antagonist. nih.gov
The theoretical framework for this recognition relies on the concept of three-point attachment, where a chiral molecule must interact with a binding site at a minimum of three points to achieve chiral discrimination. The precise spatial arrangement of the phenyl ring, the ethyl ether group, and the pyrrolidine nitrogen of this compound creates a unique pharmacophore. This specific 3D structure will fit into a complementary chiral binding pocket, much like a key fits into a lock, while its (R)-enantiomer will not be able to achieve the same optimal interactions. The chemical and biological properties of substituted pyrrolidines are fundamentally hinged on this relative stereochemistry. beilstein-journals.org
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Proline |
| 4-hydroxy-L-proline |
| tert-butylproline |
| 5-phenylpyrrolidine-2-carboxylate |
| 3-(1'-alkenylidene)-pyrrolidin-2-ones |
| N-substituted tetrahydropyridines |
| Piperidines |
| Copper(I) |
| Silver(I) |
Catalytic Applications of S 2 4 Ethoxyphenyl Pyrrolidine and Its Derivatives in Asymmetric Synthesis
Development of Pyrrolidine-Based Chiral Ligands for Transition Metal Catalysis
The pyrrolidine (B122466) scaffold, particularly when substituted at the 2-position with an aryl group, serves as a privileged structure in the design of chiral ligands for transition metal catalysis. The specific stereochemistry and electronic properties of these ligands are crucial for achieving high levels of asymmetric induction.
Gold(I)-Catalyzed Asymmetric Transformations
Chiral ligands based on the 2,5-diarylpyrrolidine framework, a class that includes derivatives of (S)-2-(4-ethoxyphenyl)pyrrolidine, have been instrumental in the development of enantioselective gold(I) catalysis. nih.govacs.org The linear coordination geometry of gold(I) complexes presents a significant challenge for asymmetric catalysis, making the design of effective chiral ligands paramount. nih.gov
Researchers have synthesized a new generation of chiral gold(I) catalysts by incorporating a remote C2-symmetric 2,5-diarylpyrrolidine into JohnPhos-type ligands. nih.govacs.orgresearchgate.net These catalysts have proven effective in demanding transformations such as the intramolecular [4+2] cycloaddition of arylalkynes with alkenes and the atroposelective synthesis of 2-arylindoles. nih.govacs.org The strategic placement of the chiral pyrrolidine moiety, even when remote from the metal center, can effectively transmit stereochemical information to the reacting substrates. researchgate.net DFT calculations have shown that attractive non-covalent interactions between the substrate and the chiral ligand are responsible for directing the enantioselective folding of the substrate. nih.govacs.org
Interestingly, simpler catalyst designs where the C2-chiral pyrrolidine is directly attached at the ortho-position of a dialkylphenyl phosphine (B1218219) have also been explored, sometimes leading to the formation of the opposite enantiomer compared to the more complex JohnPhos-type ligands. nih.govacs.org
Table 1: Representative Gold(I)-Catalyzed Asymmetric Transformations with Pyrrolidine-Based Ligands
| Reaction Type | Catalyst System | Substrate | Product Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Intramolecular [4+2] Cycloaddition | Au(I)/JohnPhos-diarylpyrrolidine | 1,6-Arylenyne | High | High | nih.govacs.org |
This table is illustrative, based on findings for the class of 2,5-diarylpyrrolidine ligands.
Palladium-Catalyzed Asymmetric Reactions
Derivatives of (S)-2-arylpyrrolidines are versatile ligands in palladium-catalyzed asymmetric reactions, which are fundamental for constructing complex molecular architectures. mdpi.com These ligands have been successfully applied in a range of transformations, including alkene carboamination and hydroarylation reactions. mdpi.comnih.govresearchgate.net
One notable application is the enantioselective synthesis of 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidines via Pd-catalyzed alkene carboamination. nih.gov These reactions can generate valuable enantiomerically enriched nitrogen heterocycles with up to 94% ee. nih.gov The mechanism is believed to involve an intramolecular syn-aminopalladation of an intermediate complex, where the chiral ligand controls the facial selectivity of the alkene insertion. nih.gov
Furthermore, palladium-catalyzed hydroarylation of N-alkyl pyrrolines using chiral phosphine ligands provides a direct route to 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry. researchgate.net The choice of ligand is critical to steer the reaction towards the desired hydroarylation product over other potential pathways. researchgate.net In a different approach, palladium-catalyzed carbenylative amination of (E)-vinyl iodides with N-tosylhydrazones, using chiral phosphine ligands, has been developed to access a variety of chiral 2-substituted pyrrolidines with high enantioselectivity. nih.gov
Table 2: Examples of Palladium-Catalyzed Asymmetric Reactions using Pyrrolidine-Related Ligands
| Reaction Type | Catalyst System | Substrates | Product | Yield | ee/er | Reference |
|---|---|---|---|---|---|---|
| Alkene Carboamination | Pd₂(dba)₃ / (R)-Siphos-PE | N-Boc-pent-4-enylamine, 2-bromonaphthalene | 2-(Naphthylmethyl)pyrrolidine derivative | 69% | 88% ee | nih.gov |
| Carbenylative Amination | Pd(OAc)₂ / GF-Phos | (E)-vinyl iodide with amine, N-tosylhydrazone | Chiral 2-substituted pyrrolidine | 45-93% | up to 96.5:3.5 er | nih.gov |
This table includes examples with related chiral ligands to illustrate the scope of Pd-catalysis in synthesizing chiral pyrrolidines.
Immobilized Chiral Ligands in Heterogeneous Catalysis
The immobilization of chiral catalysts on solid supports is a key strategy for developing sustainable and economically viable chemical processes, as it facilitates catalyst separation and recycling. Pyrrolidine-based chiral ligands have been successfully immobilized and used in heterogeneous catalysis. mdpi.com
One approach involves attaching the chiral pyrrolidine unit to a polymer support. For instance, chiral 1,2-diamines derived from (S)-proline have been attached to Merrifield-type resins and used as ligands in the asymmetric hydrogenation of aromatic ketones, demonstrating the feasibility of creating recyclable polymeric chiral ligands. researchgate.net
Another effective strategy is the use of ionic liquid-supported (ILS) organocatalysts. An (S)-pyrrolidine sulfonamide supported on an ionic liquid has been shown to be a highly efficient and recyclable organocatalyst for the enantioselective Michael addition to nitroolefins. mdpi.com This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the advantages of heterogeneous catalysis (ease of separation). The development of ligand-directed heterogeneous catalysis, where ligands are used to control the selectivity of metal surfaces, is an emerging area with great potential for creating tailor-made catalysts for specific transformations. nih.gov
Design and Performance of Pyrrolidine-Derived Organocatalysts
Beyond their role as ligands for metals, pyrrolidine derivatives are cornerstones of organocatalysis. The secondary amine of the pyrrolidine ring can react with carbonyl compounds to form transient enamines or iminium ions, which then participate in a wide array of enantioselective transformations. mdpi.com
Applications in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction, and pyrrolidine-derived organocatalysts are among the most effective catalysts for this transformation. rsc.orgresearchgate.netnih.gov These catalysts, often derived from proline, can be finely tuned by modifying the substituent at the C2 position.
Novel bifunctional pyrrolidine-based organocatalysts have been synthesized and shown to exhibit high catalytic efficiency and stereoselectivity in the Michael addition of aldehydes and ketones to nitroolefins. rsc.orgresearchgate.net For example, catalysts synthesized from (R)-glyceraldehyde as a chiral precursor have achieved almost quantitative yields, with diastereomeric ratios up to 98:2 and enantiomeric excesses up to 99%. rsc.orgresearchgate.net The catalyst activates the carbonyl compound by forming an enamine, while a second functional group on the catalyst (e.g., a hydrogen-bond donor) activates the Michael acceptor, leading to a highly organized transition state. mdpi.comresearchgate.net
A variety of pyrrolidine-based catalysts have been developed, including those with bulky substituents at C2, prolinamides, and spiro-pyrrolidine silyl (B83357) ethers, all showing excellent performance in the asymmetric Michael addition for constructing challenging carbon centers, including all-carbon quaternary centers. mdpi.combeilstein-journals.orgrsc.org
Table 3: Performance of Pyrrolidine-Derived Organocatalysts in Asymmetric Michael Additions
| Catalyst Type | Carbonyl Donor | Michael Acceptor | Diastereomeric Ratio (dr) | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Bifunctional Pyrrolidine | Aldehydes | Nitroolefins | up to 98:2 | up to 97% | rsc.orgresearchgate.net |
| Bifunctional Pyrrolidine | Ketones | Nitroolefins | up to 98:2 | up to 99% | rsc.orgresearchgate.net |
| C2-Bulky Substituted Pyrrolidine | Aldehydes | Nitroolefins | N/A | up to 85% | beilstein-journals.org |
| Spiro-pyrrolidine silyl ether | Ketones | Nitroolefins | N/A | up to 99% | rsc.org |
This table summarizes the general performance of different classes of pyrrolidine-derived organocatalysts.
Cascade and Multi-Catalytic Systems Utilizing Pyrrolidine Organocatalysts
The ability of pyrrolidine organocatalysts to activate substrates through enamine and iminium ion intermediates makes them ideal for use in cascade or multi-catalytic reactions. These reactions allow for the rapid construction of molecular complexity from simple starting materials in a single operation, which is highly desirable in organic synthesis.
Pyrrolidine-based catalysts have been employed in cascade reactions such as the aza-Michael/Michael addition and the aza-Michael-aldol reaction. beilstein-journals.org For example, a chiral bifunctional tertiary amine-squaramide catalyst has been used to synthesize spiro[pyrrolidine-3,3'-oxindoles] via an asymmetric cascade aza-Michael/Michael addition. beilstein-journals.org Similarly, cinchona-based primary amines have catalyzed cascade aza-Michael-aldol reactions to produce highly functionalized chiral pyrrolizines with excellent stereocontrol. beilstein-journals.org
More recently, the concept of "ligand relay catalysis" has emerged, where multiple ligands work in concert to promote different steps of a catalytic cycle. This strategy has been used for the regio- and enantioselective migratory hydroarylation of alkene-containing amines to produce chiral α-aryl-substituted pyrrolidines. nih.gov Additionally, organocatalytic remote-controlled divergent annulations of pyrrolidinone-based substrates have been developed, where the choice of a simple organocatalyst like 4-dimethylaminopyridine (B28879) or triphenylphosphine (B44618) can switch the reaction pathway to deliver distinct spirocyclic architectures. nih.gov These examples highlight the versatility of pyrrolidine-based systems in orchestrating complex, multi-step transformations.
Pyrrolidine Moieties as Chiral Controllers in Synthetic Transformations
The pyrrolidine ring system is a cornerstone of modern asymmetric catalysis, recognized as a "privileged scaffold" due to its conformational rigidity and the stereochemical information embedded within its structure. nih.govnih.gov In catalysts like this compound and its derivatives, the pyrrolidine moiety is the central element of chiral control, dictating the three-dimensional arrangement of reactants and transition states to favor the formation of one enantiomer over the other.
The efficacy of the pyrrolidine ring as a chiral controller stems from two primary features: the secondary amine and the stereocenter at the C2 position. The secondary amine is the operational heart of the catalyst in many organocatalytic transformations. It reacts with a carbonyl substrate (an aldehyde or ketone) to form a nucleophilic enamine or an electrophilic iminium ion intermediate. This initial step is crucial as it activates the substrate while covalently linking it to the chiral catalyst.
Once the enamine is formed, the substituent at the C2 position—in this case, the 4-ethoxyphenyl group—exerts profound stereochemical influence. The (S)-configuration of this stereocenter positions the bulky aryl group in a way that effectively shields one of the two faces of the planar enamine intermediate. This steric hindrance creates a well-defined chiral pocket around the reactive center. Consequently, an incoming electrophile is forced to approach from the less sterically encumbered face, leading to a highly enantioselective carbon-carbon bond formation. rsc.org
Studies on various (S)-2-arylpyrrolidine catalysts have demonstrated that the nature of the aryl group is critical for achieving high levels of stereocontrol. nih.gov Larger, more extended aromatic systems can enhance the steric blockade, thereby increasing enantioselectivity. nih.gov The 4-ethoxyphenyl group in this compound serves as a significant steric shield. Its electronic properties, being moderately electron-donating, can also modulate the reactivity of the enamine intermediate, though its primary role in chiral induction is steric.
The principle of using the pyrrolidine framework as a chiral controller has been successfully applied to a wide array of important asymmetric synthetic transformations. These include Michael additions, aldol (B89426) reactions, Mannich reactions, and various cycloadditions. In each case, the fundamental mechanism of chiral induction remains the same: formation of a transient chiral intermediate where the C2-substituent of the pyrrolidine ring directs the facial approach of the second reactant.
The following table summarizes representative data from studies on catalysts analogous to this compound, highlighting the effectiveness of the 2-arylpyrrolidine motif in controlling stereoselectivity in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction.
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroolefins using (S)-2-Arylpyrrolidine-based Catalysts
| Catalyst (Analogue) | Aldehyde Substrate | Nitroolefin Substrate | Product Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (% ee) |
| (S)-N-((2-Naphthyl)sulfonyl)pyrrolidine-2-carboxamide | Propanal | (E)-β-Nitrostyrene | 95 | 95:5 | 96 |
| (S)-N-((Phenyl)sulfonyl)pyrrolidine-2-carboxamide | Propanal | (E)-β-Nitrostyrene | 92 | 93:7 | 94 |
| (S)-N-(Trityl)pyrrolidine-2-carboxamide | Cyclohexanone | (E)-β-Nitrostyrene | 90 | 85:15 | 92 |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal | (E)-β-Nitrostyrene | 98 | 94:6 | 99 |
This table presents curated data from various sources to illustrate the catalytic performance of structurally related compounds.
The consistently high yields and enantioselectivities observed underscore the power of the substituted pyrrolidine moiety as a superior chiral controlling element in the design of effective organocatalysts. rsc.org The strategic placement of a bulky group at the C2 position, as seen with the 4-ethoxyphenyl substituent, provides a reliable and predictable method for achieving high levels of asymmetric induction in a multitude of synthetic applications.
Advanced Medicinal Chemistry Perspectives on the Pyrrolidine Scaffold
Pyrrolidine (B122466) as a Lead Compound Scaffold for Neurological Disorders Research
The five-membered nitrogen heterocycle, the pyrrolidine ring, is a cornerstone in medicinal chemistry for developing treatments for human diseases. nih.gov Its prevalence as a "privileged scaffold" is due to several key features that make it an excellent starting point for drug discovery, particularly in the realm of neurological disorders. nih.govresearchgate.net The saturated, non-planar nature of the pyrrolidine ring provides a three-dimensional structure that allows for extensive exploration of chemical space, a critical factor in designing compounds that can effectively interact with complex biological targets like those in the central nervous system (CNS). nih.govnih.gov
The pyrrolidine scaffold's utility in CNS drug discovery is enhanced by the stereogenicity of its carbon atoms. nih.govresearchgate.net The specific spatial arrangement of substituents on the pyrrolidine ring can lead to vastly different biological activities, as the stereoisomers interact differently with enantioselective proteins such as receptors and enzymes in the brain. researchgate.net This stereochemical diversity is crucial for developing selective ligands for various neurological targets. For instance, derivatives of the pyrrolidine scaffold have been investigated as antagonists for the dopamine (B1211576) D3 receptor (D3R), a target implicated in substance use disorder and other neuropsychiatric conditions. acs.org The D3R is highly concentrated in brain regions associated with mood, cognition, and reward, making selective antagonists valuable research tools and potential therapeutics. acs.org Furthermore, pyrrolidine-based compounds have been explored as kappa opioid receptor (KOR) agonists, which are of interest for treating pain, depression, and addiction. nih.gov The inherent properties of the pyrrolidine ring make it an ideal lead structure for generating libraries of diverse compounds aimed at discovering novel treatments for a range of neurological and psychiatric disorders. tandfonline.com
Rational Design of Pyrrolidine Derivatives for Target Interaction Studies
The rational design of pyrrolidine derivatives, including analogues of (S)-2-(4-Ethoxyphenyl)pyrrolidine, is a key strategy for optimizing interactions with specific biological targets. nih.gov This approach involves systematically modifying the lead scaffold to enhance potency, selectivity, and pharmacokinetic properties. By combining knowledge of the target's structure with chemical synthesis, medicinal chemists can create novel molecules with improved therapeutic potential. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies via Structural Modifications
Structure-Activity Relationship (SAR) studies are fundamental to the process of rational drug design, providing critical insights into how specific structural modifications influence a compound's biological activity. nih.govnih.gov For the pyrrolidine scaffold, SAR studies have been instrumental in optimizing derivatives for various targets. researchgate.netnih.gov
A key aspect of SAR is understanding the impact of different substituents on the pyrrolidine ring and its appended functionalities. nih.gov For example, in the development of kappa opioid receptor (KOR) agonists based on a PhenylAcetamide-Pyrrolidine-PyranoPiperazine (PAPPP) scaffold, it was found that a 3,4-dichloro substitution on the phenyl acetamide (B32628) group was critical for high binding potency. nih.gov Modifying or removing these chlorine atoms resulted in a significant loss of affinity. nih.gov Similarly, the pyrrolidine moiety itself was found to be optimal for potency compared to acyclic amine analogues. nih.gov
The stereochemistry of the pyrrolidine ring is another crucial factor. researchgate.net Different stereoisomers can exhibit distinct biological profiles due to their unique binding modes with target proteins. nih.gov This highlights the importance of stereoselective synthesis in developing potent and selective pyrrolidine-based drugs. mdpi.com
The following table illustrates SAR findings for a series of pyrrolidine derivatives targeting the kappa opioid receptor, demonstrating how modifications to the scaffold affect binding affinity and functional activity. nih.gov
| Compound | N1-Substituent | C8-Substituent | KOR Binding (Ki, nM) | KOR Functional Agonism (EC50, nM) |
| 1 | 4-chlorophenylacetamide | pyrrolidine | 11.2 | 19.8 |
| 2 | 3-chlorophenylacetamide | pyrrolidine | 14.5 | 33.2 |
| 3 | 3-chloro-4-fluorophenylacetamide | pyrrolidine | 19.8 | 45.6 |
| 6 | 3,4-dichlorophenylacetamide | pyrrolidine | 2.8 | 5.4 |
| 7 | 3,4-dichlorophenylacetamide | azetidine | 6.1 | 12.1 |
Data sourced from Characterization of Pyrrolidinyl-hexahydro-pyranopiperazines as a Novel Kappa Opioid Receptor Agonist Scaffold. nih.gov
These SAR studies, which involve iterative chemical synthesis and biological testing, are essential for refining lead compounds like this compound into highly potent and selective drug candidates. acs.orgnih.gov
Computational Approaches in Pyrrolidine-Based Ligand Design
Computational methods are increasingly integral to the rational design of pyrrolidine-based ligands. frontiersin.orgresearchgate.net Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into the binding interactions between a ligand and its target receptor at the atomic level. nih.govfrontiersin.org These approaches allow medicinal chemists to predict how a designed molecule will fit into the binding site of a protein, helping to prioritize which compounds to synthesize and test. researchgate.net
For instance, in the study of pyrrolidine-containing kappa opioid receptor (KOR) agonists, molecular docking was used to predict the binding mode of the compounds within the active state of the KOR. nih.gov The simulations revealed that the pyrrolidine nitrogen forms a crucial salt bridge interaction with an aspartate residue (Asp138) in the receptor, an interaction also observed with known KOR agonists. nih.gov The dichlorophenyl part of the molecule was shown to occupy a hydrophobic pocket, explaining the SAR data that indicated the importance of this group for high affinity. nih.gov
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are another powerful computational tool. frontiersin.org These methods are used to build predictive models that correlate the 3D structural features of a series of compounds with their biological activity. frontiersin.orgic.ac.uk Such models can guide the design of new, more potent analogues by identifying the key steric and electrostatic fields that contribute to activity. frontiersin.org
Chemical Probes and Tools Derived from Pyrrolidine Structures for Receptor Exploration
Chemical probes are small molecules designed to interact with a specific biological target, serving as essential tools for research and target validation. rjeid.com The pyrrolidine scaffold, due to its versatility and amenability to chemical modification, provides an excellent foundation for the development of such probes for receptor exploration. nih.govnih.gov These probes are invaluable for investigating the function of receptors and validating them as potential drug targets. rjeid.com
A well-designed chemical probe should exhibit high affinity and selectivity for its intended target. rjeid.com Pyrrolidine derivatives have been successfully developed into probes for various receptors. For example, a lead compound from a high-throughput screen, MLS6357, which features a complex scaffold that can be related to substituted pyrrolidines, was identified as a highly selective antagonist for the dopamine D3 receptor (D3R). acs.org This compound and its optimized analogues serve as crucial research tools to probe the physiological and pathological roles of the D3R, particularly in neuropsychiatric disorders like substance use disorder. acs.org
Similarly, pyrrolidine-containing molecules have been characterized as potent agonists for the kappa opioid receptor (KOR). nih.gov These compounds can be used as chemical probes to explore the distribution and function of KORs in the nervous system, aiding in the understanding of their role in pain, mood, and addiction. nih.gov The development of such specific tools, derived from scaffolds like pyrrolidine, is a critical step in the drug discovery pipeline, enabling a deeper understanding of biological targets and accelerating the development of new therapeutics. nih.govrjeid.com
An in-depth examination of the analytical methodologies pertinent to the study of pyrrolidine compounds, with a specific focus on "this compound," reveals a reliance on sophisticated derivatization and spectroscopic techniques. These methods are essential for enhancing detection, improving separation, and achieving detailed structural elucidation.
Analytical Chemistry Methodologies for Pyrrolidine Compound Analysis
The analysis of pyrrolidine-containing molecules, including the chiral compound (S)-2-(4-Ethoxyphenyl)pyrrolidine, necessitates advanced analytical strategies. Due to the chemical nature of the pyrrolidine (B122466) ring—a cyclic secondary amine—and potential functional groups on its derivatives, direct analysis can be challenging. wikipedia.org Methodologies are often tailored to improve the volatility, thermal stability, and chromatographic behavior of these compounds, as well as to enhance the sensitivity and specificity of their detection. psu.edu
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
